molecular formula C19H21N3O3S B2985659 N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide CAS No. 899997-13-8

N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide

Cat. No.: B2985659
CAS No.: 899997-13-8
M. Wt: 371.46
InChI Key: KKFFYBBWCMHJDC-UHFFFAOYSA-N
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Description

N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide is a complex organic compound that features an indole moiety, a sulfamoyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide typically involves the reaction of tryptamine with benzoyl chloride in the presence of a base to form N-[2-(1H-indol-3-yl)ethyl]benzamide. This intermediate is then reacted with a sulfamoylating agent such as sulfamoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfamoyl group.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide is unique due to the presence of both the indole and sulfamoyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-19(15-6-2-1-3-7-15)20-12-13-26(24,25)22-11-10-16-14-21-18-9-5-4-8-17(16)18/h1-9,14,21-22H,10-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFFYBBWCMHJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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